molecular formula C29H32O13 B1255264 Etoposide (alpha/beta Mixture)

Etoposide (alpha/beta Mixture)

Cat. No.: B1255264
M. Wt: 588.6 g/mol
InChI Key: VJJPUSNTGOMMGY-PJVTZUROSA-N
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Description

The compound “Etoposide (alpha/beta Mixture)” is a complex organic molecule characterized by multiple chiral centers and a variety of functional groups. This compound is notable for its intricate structure, which includes a benzofuran ring, a benzodioxole ring, and a pyranodioxin ring system. Such compounds are often of interest in medicinal chemistry and natural product synthesis due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the benzofuran and benzodioxole rings, as well as the attachment of the pyranodioxin moiety. Typical synthetic routes may involve:

    Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving phenolic precursors.

    Formation of the Benzodioxole Ring: This may involve the use of catechol derivatives and appropriate protecting groups.

    Attachment of the Pyranodioxin Moiety: This step likely involves glycosylation reactions and subsequent cyclization.

Industrial Production Methods

Industrial production of such complex molecules often requires optimization of reaction conditions to maximize yield and purity. This may involve:

    Catalysis: Use of metal catalysts to facilitate specific bond formations.

    Protecting Groups: Use of protecting groups to prevent unwanted reactions at sensitive sites.

    Purification: Techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reducing Agents: Such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Nucleophiles: Such as Grignard reagents or organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of new substituted derivatives.

Scientific Research Applications

This compound may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, such compounds may:

    Interact with Enzymes: Inhibiting or activating specific enzymes.

    Bind to Receptors: Modulating receptor activity.

    Affect Cellular Pathways: Influencing signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

  • Etoposide (alpha/beta Mixture)
  • Etoposide (alpha/beta Mixture)

Uniqueness

This compound’s uniqueness lies in its specific arrangement of functional groups and chiral centers, which may confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C29H32O13

Molecular Weight

588.6 g/mol

IUPAC Name

(5S,5aR,8aR,9R)-5-[[(2R,4aR,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one

InChI

InChI=1S/C29H32O13/c1-11-36-9-20-27(40-11)24(31)25(32)29(41-20)42-26-14-7-17-16(38-10-39-17)6-13(14)21(22-15(26)8-37-28(22)33)12-4-18(34-2)23(30)19(5-12)35-3/h4-7,11,15,20-22,24-27,29-32H,8-10H2,1-3H3/t11-,15+,20-,21-,22+,24-,25-,26-,27-,29?/m1/s1

InChI Key

VJJPUSNTGOMMGY-PJVTZUROSA-N

SMILES

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)O)O

Isomeric SMILES

C[C@@H]1OC[C@@H]2[C@@H](O1)[C@@H]([C@H](C(O2)O[C@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)O)O

Canonical SMILES

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Etoposide (alpha/beta Mixture)
Reactant of Route 2
Etoposide (alpha/beta Mixture)
Reactant of Route 3
Etoposide (alpha/beta Mixture)
Reactant of Route 4
Etoposide (alpha/beta Mixture)
Reactant of Route 5
Etoposide (alpha/beta Mixture)
Reactant of Route 6
Etoposide (alpha/beta Mixture)

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